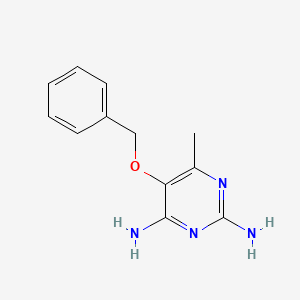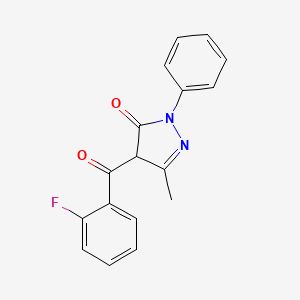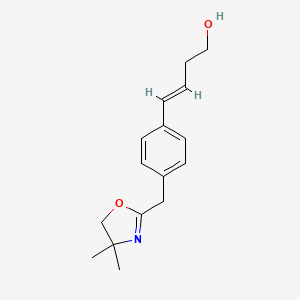
5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one is a synthetic organic compound belonging to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features an iodine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 6-position on the pyrimidinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-6-methylpyrimidin-4(1H)-one.
Reaction Conditions: The reaction is usually carried out in an appropriate solvent like acetonitrile or dichloromethane at a specific temperature range (e.g., 0-25°C) to ensure selective iodination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
Scaling Up: Adjusting reaction parameters to accommodate larger quantities of starting materials.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in cross-coupling reactions.
Major Products
Substitution Products: Depending on the nucleophile, products such as azido, thiocyanato, or other substituted pyrimidinones can be formed.
Oxidation Products: Oxidized derivatives of the original compound.
Coupling Products: New compounds with extended carbon chains or aromatic systems.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one depends on its specific application:
Molecular Targets: The compound may interact with specific enzymes, receptors, or nucleic acids.
Pathways Involved: It may modulate biochemical pathways, such as inhibiting enzyme activity or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-methylpyrimidin-4(1H)-one: Lacks the iodine atom, which may result in different reactivity and biological activity.
5-Bromo-2-methoxy-6-methylpyrimidin-4(1H)-one: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical properties.
5-Iodo-2-methylpyrimidin-4(1H)-one: Lacks the methoxy group, which may affect its solubility and reactivity.
Uniqueness
5-Iodo-2-methoxy-6-methylpyrimidin-4(1H)-one is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the methoxy and methyl groups further distinguishes it from other pyrimidinones, potentially offering unique properties for various applications.
Properties
CAS No. |
616225-07-1 |
|---|---|
Molecular Formula |
C6H7IN2O2 |
Molecular Weight |
266.04 g/mol |
IUPAC Name |
5-iodo-2-methoxy-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7IN2O2/c1-3-4(7)5(10)9-6(8-3)11-2/h1-2H3,(H,8,9,10) |
InChI Key |
FPZLDIGSZPGXAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Iodo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12907832.png)
![2-(Furan-2-yl)-3-iodoimidazo[1,2-a]pyridine](/img/structure/B12907833.png)

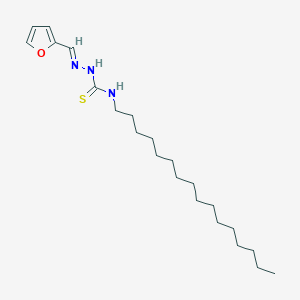
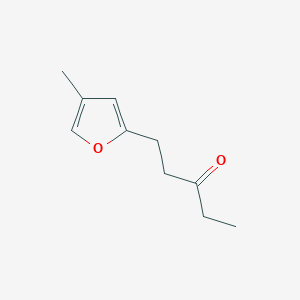
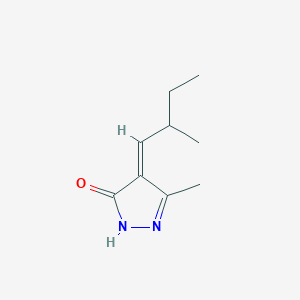
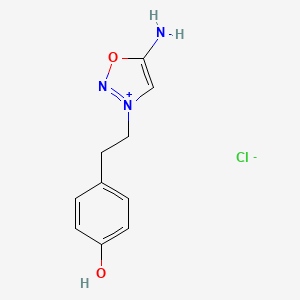
![N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methoxyacetamide](/img/structure/B12907876.png)
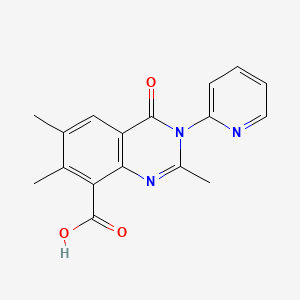

![4H-Pyrido[1,2-a]pyrimidin-4-one, 3-ethyl-6-methyl-](/img/structure/B12907887.png)
